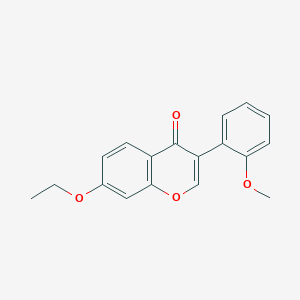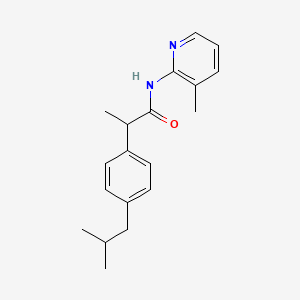![molecular formula C15H13ClN2O2S B5595997 2-[(4-chlorobenzyl)sulfonyl]-4,6-dimethylnicotinonitrile](/img/structure/B5595997.png)
2-[(4-chlorobenzyl)sulfonyl]-4,6-dimethylnicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-chlorobenzyl)sulfonyl]-4,6-dimethylnicotinonitrile is a useful research compound. Its molecular formula is C15H13ClN2O2S and its molecular weight is 320.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.0386265 g/mol and the complexity rating of the compound is 500. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Applications in Organic Synthesis and Chemical Analysis
- Synthesis of Isocyanates : A method has been developed for the efficient oxidation of isonitriles to isocyanates using sulfoxides, catalyzed by trifluoroacetic anhydride. This process highlights the versatility of sulfonyl compounds in synthesizing key organic intermediates (Le & Ganem, 2011).
- Antioxidant Properties Study : Research on dimethyl sulfoxide (DMSO), a related sulfoxide, examines its antioxidant properties and viability as a solvent in evaluating neuroprotective antioxidants. This work underscores the importance of solvent effects in biochemical research, relevant to compounds with sulfonyl groups (Sanmartín-Suárez et al., 2011).
- Chromophoric Reagents for Amino Acid Detection : The use of 4'-dimethylaminoazobenzene-4-sulfonyl chloride as a chromophoric reagent for detecting amino acids at picomole levels demonstrates the role of sulfonyl-containing compounds in analytical chemistry. This technique allows for the resolution and analysis of various amino acids, highlighting the utility of sulfonyl derivatives in sensitive detection methods (Malencik, Zhao, & Anderson, 1990).
Catalytic and Synthetic Applications
- Late-Stage Chlorination Catalysis : DMSO, a compound related to sulfonyl sulfoxides, has been used as a catalyst for the efficient chlorination of arenes. This method is significant for modifying bioactive compounds, enhancing their pharmacological profiles, and underscores the utility of sulfonyl and related compounds in facilitating chemical transformations (Song et al., 2019).
Materials Science and Engineering
- Sulfonated Block Copolymers for Fuel Cells : The synthesis of sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups showcases the application of sulfonyl derivatives in creating high-performance materials for fuel cells. These materials exhibit enhanced proton conductivity and mechanical properties, demonstrating the potential of sulfonyl-containing polymers in energy technologies (Bae, Miyatake, & Watanabe, 2009).
作用機序
The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would describe how it interacts with biological systems to produce its effects. Without specific information on the intended use of this compound, it’s difficult to speculate on its mechanism of action .
Safety and Hazards
特性
IUPAC Name |
2-[(4-chlorophenyl)methylsulfonyl]-4,6-dimethylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S/c1-10-7-11(2)18-15(14(10)8-17)21(19,20)9-12-3-5-13(16)6-4-12/h3-7H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVVICMOVZTFOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)S(=O)(=O)CC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5595914.png)
![5-[(1-methyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5595916.png)
![N-methyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5595924.png)
![3-(3,4-dimethoxyphenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5595928.png)
![5-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]methyl}-N-methyl-2-furamide](/img/structure/B5595930.png)


![(3-amino-6-propylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B5595967.png)
![4-{[4-(diethylamino)benzylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5595971.png)
![N-ethyl-6-methoxy-N-[2-(4-methyl-1H-benzimidazol-2-yl)ethyl]-3-chromanecarboxamide](/img/structure/B5595977.png)
![N-[3-(4-morpholinylcarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-2-furamide](/img/structure/B5595996.png)

![3-methyl-5-[(4-methylpiperazin-1-yl)carbonyl]-1-(2-phenylethyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5596006.png)
![2-(3,4-dimethoxyphenyl)-3-[(4-ethyl-1-piperazinyl)methyl]-7-methylquinoline](/img/structure/B5596016.png)
